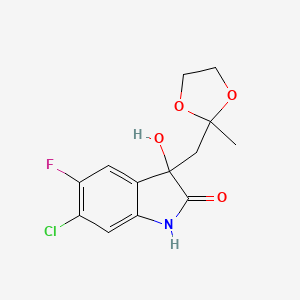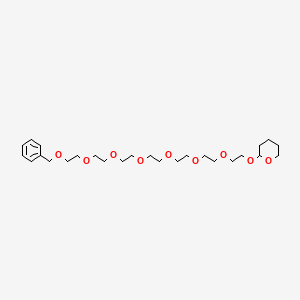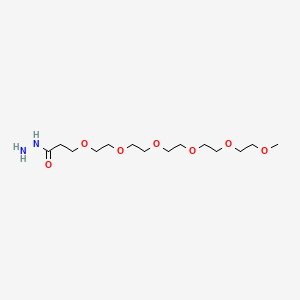
m-PEG6-Hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG6-Hydrazide is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system. This compound is particularly valued for its hydrophilicity and ability to enhance the solubility of the molecules it is attached to .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG6-Hydrazide typically involves the reaction of m-PEG6 with hydrazine. The process begins with the activation of m-PEG6, which is then reacted with hydrazine under controlled conditions to form the hydrazide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. Large-scale production may also involve the use of automated systems for the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
m-PEG6-Hydrazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydrazide group.
Common Reagents and Conditions
Aldehydes and Ketones: These are common reagents used in condensation reactions with this compound.
Organic Solvents: Solvents like dichloromethane and tetrahydrofuran are commonly used in these reactions.
Major Products
The major products formed from these reactions include hydrazones and substituted derivatives, which are often used in further synthetic applications .
Scientific Research Applications
m-PEG6-Hydrazide has a wide range of applications in scientific research:
Mechanism of Action
m-PEG6-Hydrazide functions primarily as a linker in PROTACs. It connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of this compound enhances the solubility and bioavailability of the PROTAC molecule .
Comparison with Similar Compounds
Similar Compounds
- m-PEG4-Hydrazide
- m-PEG8-Hydrazide
- Biotin-PEG-Hydrazide
Uniqueness
m-PEG6-Hydrazide is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and molecular size. This makes it particularly effective in enhancing the solubility and stability of the molecules it is attached to, compared to shorter or longer PEG derivatives .
Properties
Molecular Formula |
C14H30N2O7 |
|---|---|
Molecular Weight |
338.40 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C14H30N2O7/c1-18-4-5-20-8-9-22-12-13-23-11-10-21-7-6-19-3-2-14(17)16-15/h2-13,15H2,1H3,(H,16,17) |
InChI Key |
RCYPACRVXCTNNY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


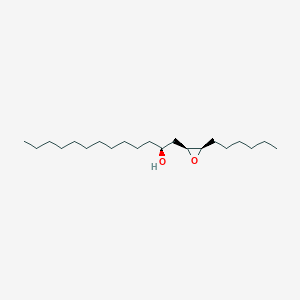
![2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B11827124.png)
![(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile](/img/structure/B11827126.png)
![tert-Butyl 4-(3-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B11827127.png)

![N,N-diethylethanamine;(2S,5R,6R)-6-[[(2R)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11827132.png)
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11827145.png)
![(9R,9aR)-7-methyl-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827161.png)
![N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11827168.png)
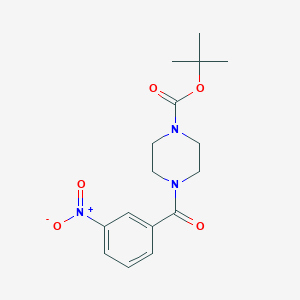
![2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B11827176.png)

